molecular formula C11H11N3O2S B5843344 2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole

2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole

Cat. No.: B5843344
M. Wt: 249.29 g/mol
InChI Key: ACSQTTDVIRVUNR-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole is a heterocyclic compound that contains an imidazole ring substituted with an ethylsulfanyl group at the 2-position and a nitrophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole typically involves the reaction of 4-nitrobenzaldehyde with ethyl mercaptan and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted imidazole.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs, particularly those targeting bacterial infections.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-ethylsulfanyl-5-phenyl-1H-imidazole: Lacks the nitro group, which may result in different biological activity.

    2-methylsulfanyl-5-(4-nitrophenyl)-1H-imidazole: Contains a methylsulfanyl group instead of an ethylsulfanyl group, potentially affecting its reactivity and properties.

    5-(4-nitrophenyl)-1H-imidazole: Lacks the ethylsulfanyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both the ethylsulfanyl and nitrophenyl groups, which confer specific electronic and steric properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-17-11-12-7-10(13-11)8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSQTTDVIRVUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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